9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
CAS No.: 2640967-78-6
Cat. No.: VC11857488
Molecular Formula: C19H24N8O2
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640967-78-6 |
|---|---|
| Molecular Formula | C19H24N8O2 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | [2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C19H24N8O2/c1-24-4-3-15(23-24)19(28)27-9-13-7-26(8-14(13)10-27)18-16-17(20-11-21-18)25(12-22-16)5-6-29-2/h3-4,11-14H,5-10H2,1-2H3 |
| Standard InChI Key | XASSCMIXJMNVIW-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
| Canonical SMILES | CN1C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Introduction
Understanding the Compound
The compound "9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine" appears to be a complex heterocyclic molecule. It contains:
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A purine base (9H-purine), which is a fundamental structure in nucleotides.
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A 2-methoxyethyl side chain attached to the purine at position 9.
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A substituted octahydropyrrolo[3,4-c]pyrrole ring system linked at position 6 of the purine.
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A pyrazole group (1-methyl-1H-pyrazole) attached via a carbonyl functional group.
Potential Applications
Compounds with similar structural motifs are often explored in:
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Pharmaceutical research: Purine derivatives are commonly investigated for antiviral, anticancer, and anti-inflammatory activities due to their biological relevance in DNA and RNA synthesis.
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Catalysis and material science: Heterocyclic compounds like pyrazoles are used as ligands in coordination chemistry.
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Biochemical studies: Such compounds may act as enzyme inhibitors or receptor modulators.
Synthesis Pathways
The synthesis of this compound likely involves:
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Functionalization of the purine core at positions 6 and 9.
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Formation of the octahydropyrrolo[3,4-c]pyrrole moiety through cyclization reactions.
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Coupling of the pyrazole derivative via a carbonyl linker.
Analytical Techniques
To characterize and confirm the structure of such a compound, standard analytical methods include:
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NMR Spectroscopy: For identifying hydrogen and carbon environments.
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Mass Spectrometry: To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural elucidation.
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IR Spectroscopy: To identify functional groups like carbonyls or ethers.
Biological Evaluation
If this compound is being investigated for biological activity:
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In vitro assays could test its efficacy against specific enzymes or cell lines.
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ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies would assess its drug-like properties.
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